A-119637

Description

Properties

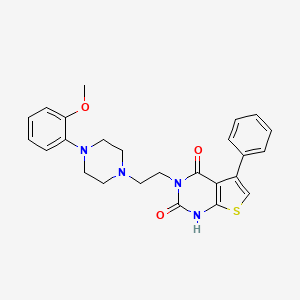

Molecular Formula |

C25H26N4O3S |

|---|---|

Molecular Weight |

462.6 g/mol |

IUPAC Name |

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C25H26N4O3S/c1-32-21-10-6-5-9-20(21)28-14-11-27(12-15-28)13-16-29-24(30)22-19(18-7-3-2-4-8-18)17-33-23(22)26-25(29)31/h2-10,17H,11-16H2,1H3,(H,26,31) |

InChI Key |

HLVQBOYEHQRWHG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5 |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

A-119637 A119637 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Enigma of A-119637: A Case of Undisclosed Identity in Drug Discovery

Efforts to delineate the mechanism of action for the compound designated A-119637 have been inconclusive, as extensive searches of public and scientific databases have yielded no specific molecule corresponding to this identifier. This suggests that this compound may represent an internal codename for a compound within a pharmaceutical or academic research program that has not yet been publicly disclosed, a possible typographical error in the query, or a designation that is not in common scientific use.

In the highly competitive landscape of drug discovery and development, it is standard practice for research organizations to assign internal alphanumeric codes to novel compounds during the early phases of investigation. These identifiers serve to track molecules through screening, optimization, and preclinical testing. Often, the chemical structure, biological target, and mechanism of action of these compounds remain proprietary information until they are the subject of a patent application, scientific publication, or presentation at a scientific conference.

The absence of "this compound" in the public domain prevents a detailed analysis of its pharmacological properties. A thorough investigation into its mechanism of action would typically involve a multi-faceted approach, including:

-

Target Identification and Validation: Determining the specific biological molecule (e.g., enzyme, receptor, ion channel) with which the compound interacts.

-

Biochemical and Cellular Assays: Quantifying the compound's potency and efficacy in controlled in vitro environments.

-

In Vivo Studies: Evaluating the compound's effects in animal models of disease to understand its physiological impact.

-

Structural Biology: Elucidating the precise molecular interactions between the compound and its target.

Without a known chemical structure or biological target for this compound, it is impossible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. The journey from a coded compound to a well-characterized therapeutic agent is a long and complex one, and it appears that this compound has not yet emerged into the public sphere of scientific knowledge. Further information would be contingent on its disclosure by the originating research entity.

A Technical Guide to the Pharmacological Profile of Alpha-1D Adrenoceptor Antagonists

Disclaimer: Publicly available scientific literature and pharmacological databases did not yield specific data for a compound designated "A-119637." This may indicate that it is an internal research code, has not been disclosed in publications, or is a misidentification. This guide, therefore, provides a comprehensive framework and representative data for the characterization of a selective alpha-1D adrenoceptor (α1D-AR) antagonist, hereafter referred to as "Compound X," based on established principles and methodologies in the field.

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth overview of the core pharmacological properties, experimental procedures, and signaling pathways relevant to α1D-AR antagonists.

Introduction to Alpha-1D Adrenoceptors

The α1-adrenergic receptors (ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the effects of the sympathetic nervous system.[1] There are three distinct α1-AR subtypes: α1A, α1B, and α1D. The α1D-AR subtype is involved in various physiological processes, including the contraction of vascular smooth muscle and the regulation of blood pressure.[2] Antagonists that selectively target the α1D-AR are valuable research tools and hold potential for therapeutic applications where subtype-specific blockade is desired. The pharmacological characterization of such an antagonist involves determining its binding affinity, functional potency, and selectivity against other adrenoceptor subtypes.

Quantitative Pharmacology of a Model α1D-AR Antagonist (Compound X)

The following tables summarize the typical quantitative data obtained during the pharmacological profiling of a selective α1D-AR antagonist.

Table 1: Receptor Binding Affinity Profile

Binding affinity is typically determined through competitive radioligand binding assays, which measure the ability of an unlabeled compound to displace a specific radioligand from the receptor. The resulting inhibition constant (Ki) is a measure of the compound's affinity; a lower Ki value indicates higher affinity.

| Receptor Subtype | Radioligand | Tissue/Cell Source | pKi | Ki (nM) |

| Human α1D-AR | [3H]-Prazosin | Cloned (HEK293 cells) | 8.5 | 3.16 |

| Human α1A-AR | [3H]-Prazosin | Cloned (HEK293 cells) | 7.0 | 100 |

| Human α1B-AR | [3H]-Prazosin | Cloned (CHO cells) | 7.2 | 63.1 |

| Human α2A-AR | [3H]-Rauwolsine | Cloned (CHO cells) | < 5.0 | > 10,000 |

| Human β1-AR | [3H]-CGP 12177 | Cloned (CHO cells) | < 5.0 | > 10,000 |

| Human β2-AR | [3H]-CGP 12177 | Cloned (CHO cells) | < 5.0 | > 10,000 |

Note: pKi is the negative logarithm of the Ki value. Data are representative.

Table 2: Functional Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist (e.g., norepinephrine). The potency is often expressed as a pA2 value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. For cellular assays measuring second messengers, potency is often given as an IC50 value.

| Assay Type | Agonist | Tissue/Cell Source | Measured Response | pA2 / pIC50 |

| Calcium Mobilization | Norepinephrine (B1679862) | HEK293 (α1D-AR) | Intracellular Ca2+ | 8.3 (pIC50) |

| Aortic Ring Contraction | Norepinephrine | Rat Aorta | Muscle Contraction | 8.1 (pA2) |

| Prostatic Contraction | Phenylephrine | Human Prostate | Muscle Contraction | 6.9 (pA2) |

Note: pIC50 is the negative logarithm of the IC50 value. Data are representative.

Signaling Pathways and Experimental Workflows

Visual diagrams are essential for understanding the complex biological systems and experimental procedures involved in antagonist characterization.

Alpha-1D Adrenoceptor Signaling Pathway

The α1D-AR primarily couples to Gq/11 proteins.[1][3] Activation by an agonist like norepinephrine initiates a signaling cascade that leads to the mobilization of intracellular calcium and subsequent physiological effects, such as smooth muscle contraction.[4][5][6] An antagonist prevents this cascade by blocking the initial receptor activation.

Caption: Canonical Gq signaling pathway for the alpha-1D adrenoceptor.

Experimental Workflow for Antagonist Characterization

The process of characterizing an antagonist involves a series of sequential assays, starting with binding affinity and moving to functional and in vivo studies.

Caption: A typical workflow for characterizing an α1D-adrenoceptor antagonist.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize α1D-AR antagonists.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.[7][8]

1. Membrane Preparation:

-

Cells (e.g., HEK293) stably expressing the human α1D-AR are harvested.

-

Homogenize cells in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA).[9]

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[9]

-

Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a BCA or Bradford assay.[10]

2. Assay Procedure:

-

In a 96-well plate, set up reactions in triplicate containing:

- Total Binding: Membrane preparation, a fixed concentration of radioligand (e.g., [3H]-Prazosin), and assay buffer.[10]

- Non-specific Binding: Same as total binding, but with an excess of a non-labeled competing ligand (e.g., 10 µM Phentolamine) to saturate all specific binding sites.[10]

- Competitive Binding: Membrane preparation, radioligand, and serial dilutions of the test compound (e.g., Compound X).[10]

-

Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[9]

3. Termination and Data Analysis:

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.[9][10]

-

Wash filters with ice-cold wash buffer to remove residual free radioligand.

-

Measure radioactivity on the filters using a scintillation counter.

-

Calculate specific binding (Total - Non-specific).

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal curve and determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[9]

Calcium Mobilization Functional Assay

This assay measures the functional consequence of α1D-AR activation (or its inhibition) by monitoring changes in intracellular calcium concentration.

1. Cell Preparation:

-

Plate cells expressing the α1D-AR (e.g., HEK293 or CHO cells) in a 96-well, black-walled, clear-bottom plate.

-

Allow cells to adhere and grow to near confluence.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This allows intracellular calcium levels to be measured via fluorescence.

2. Assay Procedure:

-

Wash the cells to remove excess dye.

-

Add serial dilutions of the antagonist (Compound X) to the wells and pre-incubate for a set period (e.g., 15-30 minutes).

-

Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

-

Add a fixed concentration of an agonist (e.g., norepinephrine or phenylephrine, typically at its EC80 concentration) to stimulate the α1D-AR.

-

Measure the fluorescence intensity over time to record the calcium flux.

3. Data Analysis:

-

The peak fluorescence response is measured for each well.

-

Plot the response against the log concentration of the antagonist.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, representing the concentration of antagonist that inhibits 50% of the agonist-induced calcium response.

References

- 1. Coupling of expressed alpha 1B- and alpha 1D-adrenergic receptor to multiple signaling pathways is both G protein and cell type specific - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of G alpha q or G alpha o proteins in alpha 1-adrenoceptor subtype-mediated responses in Fischer 344 rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. CV Pharmacology | Alpha-Adrenoceptor Antagonists (Alpha-Blockers) [cvpharmacology.com]

- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

The Enigma of A-119637: A Search for a Ghost in the Scientific Literature

Despite a comprehensive search of public scientific databases, chemical registries, and patent literature, the compound designated as A-119637 remains elusive. This identifier does not correspond to any publicly disclosed chemical entity, suggesting it is likely an internal code used by a research organization that has not been made public.

The initial investigation into the discovery and synthesis of this compound yielded no direct results. Broader searches for related chemical scaffolds, such as pyrazolo[1,5-a]pyrimidin-7(4H)-ones, provided a wealth of information on the synthesis and biological activities of this class of compounds, which are known for their diverse therapeutic potential. However, none of the reviewed literature explicitly mentioned the this compound identifier.

Further attempts to identify the compound by cross-referencing the code with major pharmaceutical companies, including Abbott, AbbVie, Pfizer, Merck, Novartis, Roche, and Bristol Myers Squibb, also proved fruitless. Patent database searches were similarly unrevealing.

The absence of any public record of this compound makes it impossible to fulfill the request for an in-depth technical guide. Key information required for such a document, including its chemical structure, synthetic route, quantitative biological data, and mechanism of action, is not available in the public domain.

It is common practice for pharmaceutical companies and research institutions to assign internal codes to compounds during the early stages of drug discovery and development. These identifiers are used for tracking and internal communication before a compound is publicly disclosed through a patent application or scientific publication, at which point it is often given a different, more formal name.

Until the organization that originated the this compound code chooses to disclose information about this compound, its identity and scientific details will remain unknown. Therefore, a technical guide on its discovery and synthesis cannot be constructed.

A-119637: A Technical Guide to a Potent and Selective α1D-Adrenergic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-119637 is a potent and selective antagonist of the α1D-adrenergic receptor, a G-protein coupled receptor involved in various physiological processes. This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, pharmacological profile, and the signaling pathways it modulates. Detailed experimental methodologies for key assays are also presented to facilitate further research and development.

Chemical Structure and Properties

This compound, with the IUPAC name 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione, is a small molecule with the molecular formula C25H26N4O3S.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[2,3-d]pyrimidine-2,4-dione |

| CAS Number | 255713-47-4 |

| Molecular Formula | C25H26N4O3S |

| SMILES | COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=C(NC3=O)SC=C4C5=CC=CC=C5 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 462.56 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

| pKa | Not available |

| logP | Not available |

Pharmacological Profile

This compound is characterized as a potent and selective antagonist for the α1D-adrenergic receptor subtype. Adrenergic receptors are a class of G protein-coupled receptors that are targets of the catecholamines, norepinephrine (B1679862) and epinephrine. The α1-adrenergic receptors are further subdivided into α1A, α1B, and α1D subtypes, all of which are primarily coupled to the Gq/11 family of G-proteins.

Table 3: Pharmacological Activity of this compound

| Parameter | Value | Receptor Subtype |

| Binding Affinity (Ki) | Not available | α1D |

| Functional Antagonism (IC50/EC50) | Not available | α1D |

| Selectivity | High for α1D vs. α1A, α1B | α1A, α1B, α1D |

Note: While this compound is described as potent and selective, specific quantitative values for binding affinity and functional antagonism are not publicly available. These values are typically determined through in vitro pharmacological assays.

Signaling Pathways

Activation of α1-adrenergic receptors, including the α1D subtype, initiates a signaling cascade that plays a crucial role in various cellular responses. As an antagonist, this compound blocks these downstream effects.

The primary signaling pathway for α1-adrenergic receptors involves the activation of phospholipase C (PLC) by the Gαq subunit of the G-protein. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

-

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

-

DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).

Activated PKC can then phosphorylate a variety of downstream target proteins, leading to a cascade of cellular events, including smooth muscle contraction, cell growth, and proliferation.

Experimental Protocols

The characterization of this compound as a selective α1D-adrenergic receptor antagonist involves a series of in vitro and in vivo experiments. Below are detailed methodologies for key assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α1D-adrenergic receptor and its selectivity against other α1 subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human α1D, α1A, and α1B adrenergic receptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α1D, α1A, or α1B adrenergic receptors.

-

Radioligand: [3H]-Prazosin (a non-selective α1-adrenergic antagonist).

-

This compound stock solution.

-

Non-specific binding control: Phentolamine (a non-selective α-adrenergic antagonist) at a high concentration (e.g., 10 µM).

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, a fixed concentration of [3H]-Prazosin (typically at its Kd concentration), and varying concentrations of this compound.

-

For total binding wells, add binding buffer instead of this compound.

-

For non-specific binding wells, add phentolamine.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-Prazosin) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay (Calcium Mobilization)

This assay measures the ability of this compound to inhibit the functional response (calcium release) mediated by the activation of the α1D-adrenergic receptor.

Objective: To determine the functional antagonist potency (IC50) of this compound at the human α1D-adrenergic receptor.

Materials:

-

Cell line stably expressing the human α1D-adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

This compound stock solution.

-

Agonist: Phenylephrine or another α1-adrenergic agonist.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescent plate reader with an injection system.

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere.

-

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time.

-

Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.

-

Inject a fixed concentration of the agonist (typically the EC80 concentration) into the wells.

-

Continue to record the fluorescence to measure the change in intracellular calcium concentration.

-

Determine the inhibitory effect of this compound at each concentration by comparing the agonist-induced calcium response in the presence and absence of the antagonist.

-

Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the α1D-adrenergic receptor. Its high potency and selectivity make it a suitable candidate for in vitro and in vivo studies aimed at elucidating the specific functions of this receptor subtype. Further research is warranted to fully characterize its physicochemical properties, pharmacokinetic profile, and therapeutic potential.

In Vitro Characterization of A-119637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

A-119637 is a potent and selective antagonist of the alpha-1D adrenergic receptor (α1D-AR). This document provides a comprehensive in vitro characterization of this compound, summarizing its binding affinity and functional antagonist activity at various adrenergic receptor subtypes. Detailed, representative experimental protocols for the key assays are provided to facilitate the replication and extension of these findings. Furthermore, this guide includes diagrams of the α1D-adrenoceptor signaling pathway and a typical in vitro characterization workflow to provide a clear conceptual framework for researchers.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been primarily defined by its high affinity and selectivity for the α1D-adrenoceptor subtype. The following tables summarize the key quantitative data obtained from radioligand binding and functional antagonism studies.

Table 1: Radioligand Binding Affinity of this compound at Adrenergic Receptor Subtypes

| Receptor Subtype | Species | Parameter | Value |

| α1D-Adrenoceptor | Rat | pKi | 9.7 |

| α1A-Adrenoceptor | Rat | pKi | 8.6 |

| α1B-Adrenoceptor | Human | pKi | 8.3 |

pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor.

Table 2: Functional Antagonist Activity of this compound

| Assay | Tissue | Species | Parameter | Value |

| Electrically Induced Contractions | Corpus Cavernosum | Rat | -logIC50 | 8.12 |

-logIC50 represents the negative logarithm of the half-maximal inhibitory concentration, indicating the potency of a compound in inhibiting a specific biological function.

Experimental Protocols

While the specific, detailed protocols from the primary literature for this compound were not accessible, the following are representative, detailed methodologies for the key types of experiments used to characterize such a compound.

Radioligand Binding Assay (for pKi Determination)

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound (e.g., this compound) for a specific G protein-coupled receptor (GPCR).

Materials:

-

Receptor Source: Cell membranes from a cell line stably expressing the human or rat adrenergic receptor subtype of interest (e.g., α1A, α1B, α1D).

-

Radioligand: A high-affinity radiolabeled ligand specific for the receptor (e.g., [³H]-Prazosin for α1-adrenoceptors).

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled antagonist (e.g., 10 µM Phentolamine).

-

Binding Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation Cocktail.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., Bradford assay). Dilute the membranes to the desired final concentration in binding buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Add binding buffer, a fixed concentration of the radioligand, and the membrane suspension.

-

Non-specific Binding: Add binding buffer, the radioligand, a high concentration of the non-specific binding control, and the membrane suspension.

-

Competitive Binding: Add a range of concentrations of the test compound (this compound), the radioligand, and the membrane suspension.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer to remove unbound radioactivity.

-

Radioactivity Measurement: After drying the filter mats, place them in scintillation vials with scintillation cocktail. Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Convert the Ki to pKi (-log(Ki)).

-

Functional Antagonism Assay (Isolated Tissue Contraction)

This protocol describes a method to determine the functional antagonist potency (IC50) of a compound by measuring its ability to inhibit agonist-induced contractions in an isolated tissue preparation.[1][2]

Materials:

-

Tissue: Freshly dissected rat corpus cavernosum.

-

Physiological Salt Solution (PSS): e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Agonist: A contractile agent such as phenylephrine (B352888) or electrical field stimulation to induce nerve-mediated contractions.

-

Test Compound: this compound.

-

Isolated Tissue Bath System: Comprising a tissue bath, force transducer, amplifier, and data acquisition system.

Procedure:

-

Tissue Preparation: Dissect the corpus cavernosum tissue and cut it into strips of appropriate size.

-

Mounting: Mount the tissue strips in the isolated tissue baths containing PSS. One end of the tissue is fixed, and the other is attached to a force transducer.

-

Equilibration: Allow the tissue to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with regular washes with fresh PSS.

-

Viability Test: Elicit a contractile response with a high concentration of a depolarizing agent (e.g., KCl) to ensure tissue viability.

-

Agonist Concentration-Response Curve (Control): Generate a cumulative concentration-response curve for the agonist by adding increasing concentrations to the bath and recording the resulting contractile force.

-

Antagonist Incubation: Wash the tissue thoroughly and allow it to return to baseline. Incubate the tissue with a fixed concentration of the antagonist (this compound) for a predetermined time.

-

Agonist Concentration-Response Curve (in the presence of Antagonist): In the continued presence of the antagonist, repeat the cumulative agonist concentration-response curve.

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the agonist concentration for both the control and antagonist-treated conditions.

-

Determine the EC50 of the agonist in the absence and presence of the antagonist.

-

To determine the IC50 of the antagonist, a single concentration of agonist that produces a submaximal contraction is used. After obtaining a stable contraction, cumulative concentrations of the antagonist are added to the bath to generate an inhibition curve.

-

The IC50 is the concentration of the antagonist that produces a 50% reduction in the agonist-induced contraction.

-

Convert the IC50 to -logIC50.

-

Signaling Pathway and Experimental Workflow

Alpha-1D Adrenoceptor Signaling Pathway

The α1D-adrenoceptor is a G protein-coupled receptor that primarily signals through the Gq/11 family of G proteins.[3][4][5] Activation of this pathway leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses, including smooth muscle contraction.

Caption: Canonical signaling pathway of the α1D-adrenoceptor.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of a novel receptor antagonist like this compound typically follows a logical progression from initial binding studies to functional validation and selectivity profiling.

Caption: General experimental workflow for in vitro characterization.

References

- 1. Measurement of smooth muscle function in the isolated tissue bath-applications to pharmacology research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of Smooth Muscle Function in the Isolated Tissue Bath-applications to Pharmacology Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent progress in alpha1-adrenergic receptor research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Updates in the function and regulation of α1‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct functions of Gq and G11 proteins in coupling alpha1-adrenoreceptors to Ca2+ release and Ca2+ entry in rat portal vein myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Nuances of Adrenoceptor Selectivity: A Technical Guide to A-61603

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the alpha-adrenoceptor selectivity profile of A-61603, a potent and highly selective agonist for the α1A-adrenoceptor subtype. The information presented herein is a synthesis of publicly available data, intended to serve as a comprehensive resource for researchers in pharmacology and drug development.

Quantitative Selectivity Profile of A-61603

The selectivity of A-61603 is demonstrated through its differential binding affinities and functional potencies across various adrenoceptor subtypes. The following tables summarize the key quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity of A-61603 at Human Alpha-1 Adrenoceptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) | Fold Selectivity (vs. α1A) | Reference |

| α1A | [³H]-Prazosin | 0.3 | - | [1] |

| α1B | [³H]-Prazosin | >1000 | >3333 | [1] |

| α1D | [³H]-Prazosin | >1000 | >3333 | [1] |

Table 2: Functional Potency of A-61603 at Human Alpha-1 Adrenoceptor Subtypes

| Receptor Subtype | Assay Type | EC₅₀ (nM) | Fold Selectivity (vs. α1A) | Reference |

| α1A | Calcium Mobilization | 0.1 | - | [1] |

| α1B | Calcium Mobilization | >1000 | >10000 | [1] |

| α1D | Calcium Mobilization | >1000 | >10000 | [1] |

Table 3: Binding Affinity of A-61603 at Human Alpha-2 Adrenoceptor Subtypes

| Receptor Subtype | Radioligand | Kᵢ (nM) | Fold Selectivity (vs. α1A) | Reference |

| α2A | [³H]-Rauwolscine | >10000 | >33333 | [2] |

| α2B | [³H]-Rauwolscine | >10000 | >33333 | [2] |

| α2C | [³H]-Rauwolscine | >10000 | >33333 | [2] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Radioligand Binding Assays

Radioligand binding assays are fundamental in determining the affinity of a ligand for a receptor.[3][4]

Objective: To determine the equilibrium dissociation constant (Kᵢ) of A-61603 for different adrenoceptor subtypes.

Materials:

-

Cell membranes prepared from cell lines stably expressing the human α1A, α1B, α1D, α2A, α2B, or α2C adrenoceptor subtypes.[2][5]

-

Radioligands: [³H]-Prazosin for α1 subtypes, [³H]-Rauwolscine for α2 subtypes.[2][5]

-

A-61603 (unlabeled competitor ligand).

-

Incubation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubation: In a series of tubes, add a fixed concentration of the appropriate radioligand, cell membranes, and varying concentrations of A-61603.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold incubation buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of A-61603 that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[2]

Functional Assays: Calcium Mobilization

Functional assays measure the biological response elicited by a ligand upon binding to its receptor. For Gq-coupled receptors like the α1-adrenoceptors, a common downstream signaling event is the mobilization of intracellular calcium.[1]

Objective: To determine the potency (EC₅₀) of A-61603 in stimulating a functional response in cells expressing different α1-adrenoceptor subtypes.

Materials:

-

Cell lines stably expressing the human α1A, α1B, or α1D adrenoceptor subtypes.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

A-61603.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorometric imaging plate reader (FLIPR) or a similar instrument.

Procedure:

-

Cell Plating: Plate the cells in a multi-well plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified time (e.g., 60 minutes) at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Add varying concentrations of A-61603 to the wells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a FLIPR. The increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: Plot the peak fluorescence response against the concentration of A-61603. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which is the concentration of A-61603 that produces 50% of the maximal response.

Visualized Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows and signaling pathways described.

Caption: Workflow for Radioligand Binding Assay.

Caption: Workflow for Calcium Mobilization Assay.

Caption: Simplified Alpha-1A Adrenoceptor Signaling Pathway.

References

- 1. The selectivity of α-adrenoceptor agonists for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The signaling and selectivity of α‐adrenoceptor agonists for the human α2A, α2B and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. giffordbioscience.com [giffordbioscience.com]

- 5. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Pharmacological Profile of A-119637: A Technical Guide

Disclaimer: Extensive searches for the pharmacological agent "A-119637" in publicly available scientific literature and databases did not yield any specific information. It is highly probable that this is an internal compound identifier that has not been publicly disclosed or an erroneous designation.

To fulfill the user's request for an in-depth technical guide, this document will instead provide a comprehensive pharmacological profile of a known, selective GPR18 antagonist, PSB-CB5 , as a representative example. This will serve as a template to demonstrate the requested data presentation, experimental protocol detail, and visualization requirements.

GPR18 is an orphan G protein-coupled receptor that is considered a potential therapeutic target for various conditions, including immunomodulation and lowering intraocular pressure. PSB-CB5 has been identified as a selective antagonist for this receptor.

Quantitative Pharmacological Data

The in vitro pharmacological data for PSB-CB5 are summarized in the tables below, providing a clear comparison of its binding affinity and functional potency.

Table 1: Receptor Binding Affinity of PSB-CB5

| Radioligand | Cell Line | Receptor | Kᵢ (nM) | Reference |

| [³H]SR141716A | CHO | human GPR18 | 184 ± 24 | (K-H. Schiedel et al., 2017) |

Table 2: Functional Antagonist Activity of PSB-CB5

| Assay Type | Agonist | Cell Line | Receptor | IC₅₀ (nM) | Reference |

| β-Arrestin Recruitment | N-Arachidonoylglycine (NAGly) | U2OS | human GPR18 | 217 ± 22 | (K-H. Schiedel et al., 2017) |

| [³⁵S]GTPγS Binding | NAGly | CHO | human GPR18 | 330 ± 50 | (K-H. Schiedel et al., 2017) |

Table 3: Selectivity Profile of PSB-CB5

| Receptor | Binding Kᵢ (nM) | Functional IC₅₀ (nM) | Reference |

| GPR18 | 184 | 217 | (K-H. Schiedel et al., 2017) |

| CB₁ | >10,000 | >10,000 | (K-H. Schiedel et al., 2017) |

| CB₂ | >10,000 | >10,000 | (K-H. Schiedel et al., 2017) |

| GPR55 | >10,000 | >10,000 | (K-H. Schiedel et al., 2017) |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and a clear understanding of the generated data.

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of PSB-CB5 for the human GPR18 receptor.

-

Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing the human GPR18 receptor were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptor.

-

Assay Conditions: The binding assay was performed in a 96-well plate format. Each well contained 25 µg of cell membrane protein, the radioligand [³H]SR141716A (a known cannabinoid receptor ligand that also binds to GPR18) at a concentration of approximately 2 nM, and varying concentrations of the test compound (PSB-CB5) in a binding buffer (50 mM Tris, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).

-

Incubation and Filtration: The mixture was incubated for 60 minutes at 30°C. The reaction was terminated by rapid filtration through glass fiber filters (GF/B) using a cell harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

-

Data Analysis: The radioactivity retained on the filters was quantified using liquid scintillation counting. Non-specific binding was determined in the presence of a high concentration (10 µM) of a known unlabeled ligand (e.g., WIN55,212-2). The IC₅₀ values were calculated from competition curves using non-linear regression analysis and then converted to Kᵢ values using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

-

Objective: To assess the functional antagonist activity of PSB-CB5 by measuring its ability to inhibit agonist-induced β-arrestin recruitment to the GPR18 receptor.

-

Assay Principle: This assay utilizes a technology (such as PathHunter® from DiscoverX) where the receptor is tagged with a fragment of β-galactosidase and β-arrestin is fused to the complementary fragment. Agonist-induced recruitment of β-arrestin to the receptor brings the two enzyme fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

-

Cell Line: U2OS cells stably co-expressing the human GPR18 receptor fused to the ProLink™ tag and β-arrestin fused to the Enzyme Acceptor tag were used.

-

Procedure: Cells were plated in 384-well plates. The cells were pre-incubated with varying concentrations of PSB-CB5 for 30 minutes. Subsequently, the GPR18 agonist N-Arachidonoylglycine (NAGly) was added at its EC₈₀ concentration, and the plates were incubated for 90 minutes at 37°C.

-

Signal Detection and Analysis: The detection reagent was added, and the chemiluminescent signal was measured using a plate reader. The data were normalized to the response of the agonist alone, and the IC₅₀ value was determined by fitting the concentration-response data to a four-parameter logistic equation.

Mandatory Visualizations

Diagrams illustrating key signaling pathways and experimental workflows are provided below using the DOT language for Graphviz.

Caption: Mechanism of GPR18 antagonism by PSB-CB5.

Caption: Experimental workflow for the β-arrestin recruitment assay.

In-depth Technical Guide: A-119637 as a Research Tool for Adrenergic Signaling

Notice: Following a comprehensive review of scientific literature and databases, no specific information, quantitative data, or experimental protocols pertaining to a compound designated "A-119637" for use as a research tool in adrenergic signaling could be identified. The following guide is therefore presented as a structured template, outlining the critical information and methodologies that would be necessary to characterize and utilize such a tool, should it be developed. This framework is based on established principles of adrenergic receptor pharmacology and is intended to serve as a blueprint for the evaluation of any novel compound targeting this system.

Introduction to Adrenergic Signaling

Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are central to many physiological processes, responding to the endogenous catecholamines epinephrine (B1671497) and norepinephrine.[1] They are broadly classified into α- and β-adrenergic subtypes, each with further divisions (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3).[2] These receptors are critical drug targets for a multitude of therapeutic areas, including cardiovascular disease, respiratory conditions, and neurological disorders. Research tools that can selectively modulate these receptors are invaluable for dissecting their complex signaling pathways and physiological roles.

Hypothetical Profile of this compound

For the purpose of this guide, we will hypothesize a profile for this compound as a selective antagonist for a specific adrenergic receptor subtype. This allows for the demonstration of the types of data and experimental considerations that would be essential.

Mechanism of Action

The primary mechanism of action for a research tool is a fundamental characteristic. For a hypothetical this compound, this would be determined through a series of in vitro assays.

-

Competitive Binding Assays: To determine if this compound acts as a competitive antagonist, radioligand binding studies would be performed. These assays measure the ability of this compound to displace a known radiolabeled ligand from the target receptor.

-

Functional Assays: To confirm its antagonist activity, functional assays measuring downstream signaling events would be conducted. For example, if this compound is a β2-adrenergic receptor antagonist, its ability to inhibit isoproterenol-stimulated cyclic AMP (cAMP) production would be quantified.

Selectivity and Binding Affinity

A crucial aspect of a research tool is its selectivity for the intended target over other related receptors. The binding affinity (Ki) and functional inhibition (IC50) of this compound would be determined across a panel of all adrenergic receptor subtypes.

Table 1: Hypothetical Binding Affinity (Ki, nM) and Functional Antagonism (IC50, nM) of this compound at Human Adrenergic Receptors

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Antagonism (IC50, nM) |

| α1A | >10,000 | >10,000 |

| α1B | >10,000 | >10,000 |

| α1D | >10,000 | >10,000 |

| α2A | 8,500 | 9,200 |

| α2B | 7,800 | 8,100 |

| α2C | 9,100 | >10,000 |

| β1 | 5,300 | 6,100 |

| β2 | 5.2 | 8.9 |

| β3 | >10,000 | >10,000 |

Data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of research findings. Below are example protocols that would be used to characterize a compound like this compound.

Radioligand Binding Assay Protocol

This protocol would be used to determine the binding affinity of this compound for a specific adrenergic receptor subtype.

-

Cell Culture and Membrane Preparation:

-

Culture HEK293 cells stably expressing the human adrenergic receptor of interest.

-

Harvest cells and prepare cell membranes by homogenization and centrifugation.

-

Determine protein concentration of the membrane preparation using a Bradford assay.

-

-

Binding Assay:

-

In a 96-well plate, combine cell membranes (10-20 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol for β-adrenergic receptors), and a range of concentrations of this compound.

-

Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

-

Terminate the assay by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a non-labeled competing ligand) from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay Protocol

This protocol would be used to assess the functional antagonist activity of this compound at Gs-coupled adrenergic receptors.

-

Cell Culture:

-

Culture CHO-K1 cells stably expressing the human adrenergic receptor of interest.

-

Seed cells into a 96-well plate and allow them to attach overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with various concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration (EC80) of a known agonist (e.g., isoproterenol (B85558) for β-adrenergic receptors) for 15 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA, or LANCE).

-

-

Data Analysis:

-

Plot the cAMP concentration against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting inhibitory dose-response curve using non-linear regression.

-

Signaling Pathways and Visualization

Understanding how a research tool interacts with cellular signaling pathways is paramount. Diagrams created using a tool like Graphviz can visually represent these complex interactions.

Canonical Gs-Coupled Adrenergic Signaling Pathway

Activation of β-adrenergic receptors typically leads to the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cAMP. cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets.

Caption: Canonical Gs-coupled signaling pathway for β-adrenergic receptors.

Experimental Workflow for Characterizing this compound

A logical workflow is essential for the systematic evaluation of a new research compound.

Caption: A typical experimental workflow for characterizing a novel adrenergic receptor ligand.

Conclusion

A selective and well-characterized research tool is indispensable for advancing our understanding of adrenergic signaling in both health and disease. While no information is currently available for a compound named this compound in this context, the principles and methodologies outlined in this guide provide a comprehensive framework for the evaluation and application of any new chemical probe targeting the adrenergic system. Rigorous characterization of its mechanism of action, selectivity, and functional effects is the foundation upon which its utility as a research tool is built.

References

Investigating the Physiological Role of α1D-Adrenoceptors with the Selective Antagonist A-119637: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The α1D-adrenoceptor, a subtype of the α1-adrenergic receptor family, is a Gq/11 protein-coupled receptor that plays a significant role in the sympathetic regulation of physiological processes, most notably in the cardiovascular system. Its involvement in vasoconstriction and blood pressure control has made it a key target for pharmacological investigation. This technical guide provides an in-depth overview of the physiological role of α1D-adrenoceptors and the utility of A-119637, a potent and selective antagonist, in elucidating these functions. This document details experimental protocols for characterizing the interaction of this compound with α1-adrenoceptor subtypes and presents its selectivity profile in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular and cellular mechanisms involved.

Introduction to α1D-Adrenoceptors

The sympathetic nervous system modulates a wide array of physiological functions, largely through the actions of catecholamines on adrenergic receptors. The α1-adrenoceptors are comprised of three subtypes: α1A, α1B, and α1D. All three subtypes are activated by the endogenous agonists norepinephrine (B1679862) and epinephrine (B1671497) and are coupled to Gq/11 proteins.[1] This coupling initiates a signaling cascade that primarily involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1] IP3 mediates the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1]

The α1D-adrenoceptor subtype is of particular interest due to its significant role in mediating vasoconstriction and thereby regulating arterial blood pressure.[2] Studies utilizing knockout mice have demonstrated that the absence of the α1D-adrenoceptor leads to lower basal blood pressure and a reduced pressor response to α1-agonists.[2] These findings highlight the direct participation of the α1D-adrenoceptor in the sympathetic control of systemic vascular resistance.

This compound: A Selective α1D-Adrenoceptor Antagonist

The development of subtype-selective antagonists is crucial for dissecting the specific physiological roles of individual receptor subtypes. This compound has emerged as a valuable pharmacological tool for the investigation of α1D-adrenoceptors due to its high potency and selectivity.

Quantitative Data for this compound

The following table summarizes the binding affinities of this compound for the human α1A, α1B, and α1D-adrenoceptor subtypes. This data is essential for designing experiments and interpreting results.

| Antagonist | Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) vs. α1D |

| This compound | α1D | 9.7 | ~0.2 | - |

| α1A | - | ~21.4 | 107 | |

| α1B | - | ~23.0 | 115 |

Data derived from commercially available information. pKi is the negative logarithm of the inhibition constant (Ki). The Ki values for α1A and α1B are calculated based on the provided selectivity folds.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound and investigate the physiological functions of α1D-adrenoceptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the different α1-adrenoceptor subtypes.

Objective: To quantify the affinity of this compound for α1A, α1B, and α1D-adrenoceptors.

Materials:

-

Cell membranes prepared from cell lines stably expressing human α1A, α1B, or α1D-adrenoceptors.

-

[3H]-Prazosin (a non-selective α1-adrenoceptor antagonist radioligand).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM phentolamine).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Incubation: In a 96-well plate, incubate a fixed concentration of [3H]-prazosin with increasing concentrations of this compound in the presence of cell membranes expressing one of the α1-adrenoceptor subtypes.

-

Equilibrium: Allow the binding reaction to reach equilibrium by incubating for a specific time at a defined temperature (e.g., 60 minutes at 25°C).

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium, a key downstream event of α1D-adrenoceptor activation.

Objective: To determine the functional potency (pA2 or IC50) of this compound as an antagonist at α1D-adrenoceptors.

Materials:

-

Cell line stably expressing the human α1D-adrenoceptor (e.g., HEK293 or CHO cells).

-

An α1-adrenoceptor agonist (e.g., phenylephrine (B352888) or norepinephrine).

-

This compound.

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specified time (e.g., 60 minutes at 37°C).

-

Antagonist Incubation: Wash the cells and then incubate with varying concentrations of this compound for a defined period.

-

Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Inject a fixed concentration of an α1-agonist (e.g., phenylephrine) and immediately record the change in fluorescence over time.

-

Data Analysis: Determine the concentration of this compound that causes a 50% inhibition of the agonist-induced calcium response (IC50). For competitive antagonists, a Schild analysis can be performed by measuring the dose-response curves to the agonist in the presence of different concentrations of the antagonist to determine the pA2 value.

In Vivo Blood Pressure Measurement

This in vivo experiment assesses the effect of this compound on blood pressure, providing insight into the physiological role of α1D-adrenoceptors in the cardiovascular system.

Objective: To evaluate the impact of α1D-adrenoceptor blockade by this compound on systemic blood pressure in an animal model.

Materials:

-

Suitable animal model (e.g., spontaneously hypertensive rats or normotensive rats).

-

This compound formulated for in vivo administration (e.g., in saline or another appropriate vehicle).

-

An α1-adrenoceptor agonist (e.g., phenylephrine).

-

Anesthesia (if required).

-

Blood pressure monitoring system (e.g., tail-cuff method or telemetry).

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the experimental setup to minimize stress-induced blood pressure variations.

-

Baseline Measurement: Measure the baseline systolic and diastolic blood pressure and heart rate.

-

Drug Administration: Administer this compound or vehicle to the animals via an appropriate route (e.g., intravenous, intraperitoneal, or oral).

-

Post-Dose Monitoring: Monitor blood pressure and heart rate at regular intervals after drug administration.

-

Agonist Challenge (Optional): To confirm α1-adrenoceptor blockade, an agonist challenge can be performed. After this compound administration, administer an α1-agonist like phenylephrine and measure the pressor response. A reduction in the pressor response compared to vehicle-treated animals indicates α1-adrenoceptor antagonism.

-

Data Analysis: Analyze the changes in blood pressure and heart rate over time and compare the effects of this compound to the vehicle control group.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to α1D-adrenoceptor signaling and its investigation.

α1D-Adrenoceptor Signaling Pathway

Caption: Simplified signaling cascade of the α1D-adrenoceptor.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing an α1D-adrenoceptor antagonist.

Logical Relationship of this compound Selectivity

Caption: Selectivity profile of this compound for α1-adrenoceptor subtypes.

Conclusion

The α1D-adrenoceptor is a key player in the sympathetic regulation of the cardiovascular system, primarily through its role in vasoconstriction. The selective antagonist this compound is an invaluable tool for researchers and drug development professionals seeking to understand the nuanced physiological and pathophysiological roles of this receptor subtype. The experimental protocols and data presented in this guide provide a framework for the rigorous investigation of α1D-adrenoceptor pharmacology. The use of such selective tools will continue to be instrumental in the development of novel therapeutics targeting the adrenergic system with improved efficacy and reduced side-effect profiles.

References

A-119637: A Technical Guide to a Potent and Selective α1D-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on A-119637, a potent and selective antagonist of the α1D-adrenoceptor. This document details its chemical properties, purchasing information, mechanism of action, and key experimental data, serving as a valuable resource for researchers in pharmacology and drug development.

Core Compound Information

| Property | Value |

| IUPAC Name | 3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-5-phenyl-1H-thieno[3,2-e]pyrimidine-2,4-dione |

| Synonyms | A 119637, A119637 |

| CAS Number | 255713-47-4 |

| Molecular Formula | C25H26N4O3S |

| Molecular Weight | 462.56 g/mol |

| Mechanism of Action | Selective α1D-adrenoceptor antagonist |

Supplier and Purchasing Information

This compound is available from various chemical suppliers for research purposes. Purity levels are typically high, often exceeding 98% as determined by HPLC.

| Supplier | Catalog Number (Example) | Purity | Available Quantities |

| TargetMol | T26464 | >98% | 10mg, 50mg, 100mg, 200mg |

| Amsbio | AMS.T26464-50-MG | >98% | 50 mg |

| MedChemExpress | HY-101373 | >98% | 10mM*1mL, 5mg, 10mg, 50mg |

| ChemicalBook | Varies by supplier | >98% | 10mg, 500mg, 1g, 2g, 5g, 10g |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information. A Material Safety Data Sheet (MSDS) for this compound is also available from suppliers.[1]

Mechanism of Action and Signaling Pathway

This compound functions as a potent and selective antagonist for the α1D-adrenergic receptor.[2][3] This receptor is a G-protein coupled receptor (GPCR) that, upon activation by endogenous catecholamines like norepinephrine (B1679862) and epinephrine, primarily couples to the Gq/11 family of G-proteins.

Activation of the Gq/11 protein initiates a downstream signaling cascade by activating phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The resulting increase in cytosolic Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers a variety of cellular responses, including smooth muscle contraction.

By competitively binding to the α1D-adrenoceptor, this compound prevents the binding of endogenous agonists, thereby inhibiting this signaling pathway and the subsequent physiological responses.

Caption: this compound signaling pathway antagonism.

In Vitro and In Vivo Pharmacology

This compound has been characterized in several in vitro and in vivo studies, demonstrating its high affinity and selectivity for the α1D-adrenoceptor.

Quantitative In Vitro Data

| Parameter | Species | Tissue/Cell Line | Value | Reference |

| pKi | Rat | - | 9.7 (for α1D) | [4] |

| pKi | Rat | - | 8.6 (for α1A) | [5] |

| pKi | Human | - | 8.3 (for α1B) | [1] |

| -logIC50 | Rat | Corpus Cavernosum | 8.12 ± 0.15 | [2][3] |

Studies on isolated rat corpus cavernosum and cavernous artery preparations have shown that this compound effectively antagonizes nerve-induced and noradrenaline-induced contractions.[2][3] In electrically stimulated corpus cavernosum, this compound demonstrated a potent inhibitory effect with a -logIC50 of 8.12.[2][3] Furthermore, it potently relaxed noradrenaline-contracted corpus cavernosum preparations.[2][3]

In Vivo Data

In vivo studies in rats have shown that intraperitoneal administration of this compound (0.3 µmol/kg) significantly enhances apomorphine-induced penile erections, tripling the number of erections and increasing their duration six-fold.[2][3] This effect was not observed with antagonists for α1B or α2 adrenoceptors, highlighting the functional predominance of the α1D-adrenoceptor subtype in this physiological response.[2][3]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for key experiments used in the characterization of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the α1D-adrenoceptor.

Materials:

-

Cell membranes expressing the recombinant human α1D-adrenoceptor.

-

Radioligand (e.g., [3H]-Prazosin).

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled non-selective antagonist).

-

Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer.

-

Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of this compound concentration to determine the IC50 value, from which the Ki value can be calculated using the Cheng-Prusoff equation.

Caption: Radioligand binding assay workflow.

Isolated Tissue Contraction Assay

This functional assay measures the ability of this compound to inhibit agonist-induced smooth muscle contraction.

Materials:

-

Isolated tissue (e.g., rat corpus cavernosum).

-

Organ bath system with isometric force transducers.

-

Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2).

-

This compound.

-

Agonist (e.g., noradrenaline or electrical field stimulation).

Procedure:

-

Dissect the tissue and mount it in the organ bath chambers containing Krebs-Henseleit solution at 37°C.

-

Allow the tissue to equilibrate under a resting tension.

-

Induce a stable contraction using a fixed concentration of the agonist or electrical field stimulation.

-

Once a stable contraction is achieved, add cumulative concentrations of this compound to the bath.

-

Record the changes in isometric tension.

-

Express the relaxation as a percentage of the initial agonist-induced contraction.

-

Plot the percentage of relaxation against the log concentration of this compound to determine the IC50 value.

Caption: Isolated tissue contraction assay workflow.

This technical guide provides a solid foundation for understanding and utilizing this compound in a research setting. For further details and specific experimental conditions, it is recommended to consult the primary literature cited herein.

References

- 1. guidetopharmacology.org [guidetopharmacology.org]

- 2. Enhancement of apomorphine-induced penile erection in the rat by a selective α1D-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enhancement of apomorphine-induced penile erection in the rat by a selective alpha(1D)-adrenoceptor antagonist. | Lund University [lunduniversity.lu.se]

- 4. guidetopharmacology.org [guidetopharmacology.org]

- 5. guidetopharmacology.org [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for Selumetinib (AZD6244) in Animal Models

As an initial step, it's important to note that a search for the compound "A-119637" did not yield specific dosage and administration data in animal models within the publicly available scientific literature. Therefore, to fulfill the user's request for detailed Application Notes and Protocols, this document will utilize Selumetinib (AZD6244) , a well-characterized and widely studied MEK1/2 inhibitor, as a representative compound. The methodologies and data presentation provided here are based on published studies for Selumetinib and serve as a template for researchers working with similar small molecule inhibitors in preclinical animal models.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Selumetinib (AZD6244) is a potent and selective, non-ATP competitive inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). The Ras-Raf-MEK-ERK signaling pathway is frequently activated in human cancers, making it a key target for therapeutic intervention. These application notes provide a summary of dosages, administration routes, and experimental protocols for Selumetinib in various animal models based on preclinical studies.

Quantitative Data Summary

The following tables summarize the dosages and administration of Selumetinib in different animal models as reported in preclinical cancer studies.

Table 1: Selumetinib Dosage and Administration in Mouse Xenograft Models

| Tumor Model | Mouse Strain | Administration Route | Dosage | Dosing Schedule | Observed Effect |

| Human pancreatic cancer (MiaPaCa-2) | Nude | Oral (gavage) | 25 mg/kg | Twice daily | Significant tumor growth inhibition |

| Human colorectal cancer (HT-29) | Nude | Oral (gavage) | 10, 25, 50 mg/kg | Twice daily | Dose-dependent tumor growth inhibition |

| Human melanoma (A375) | Athymic Nude | Oral (gavage) | 10, 25 mg/kg | Twice daily | Tumor growth delay and inhibition |

| Human non-small cell lung cancer (NCI-H358) | Nude | Oral (gavage) | 100 mg/kg | Once or twice daily | Tumor growth inhibition |

Table 2: Selumetinib Pharmacokinetic Parameters in Preclinical Models

| Animal Model | Administration Route | Dose | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

| Mouse | Oral | 10 mg/kg | ~1,500 | ~1 | ~6 |

| Rat | Oral | 2 mg/kg | ~800 | ~2 | ~7 |

| Dog | Oral | 1 mg/kg | ~300 | ~2-4 | ~8 |

Note: Pharmacokinetic parameters can vary depending on the vehicle formulation and the specific strain of the animal model.

Experimental Protocols

In Vivo Efficacy Study in a Human Tumor Xenograft Mouse Model

This protocol describes a general procedure for evaluating the anti-tumor efficacy of Selumetinib in a subcutaneous xenograft model.

Materials:

-

Selumetinib (AZD6244)

-

Vehicle (e.g., 0.5% hydroxypropyl methylcellulose (B11928114) (HPMC) + 0.1% Polysorbate 80 in water)

-

Human cancer cell line (e.g., A375 melanoma)

-

Immunocompromised mice (e.g., athymic nude mice, 6-8 weeks old)

-

Matrigel (optional)

-

Calipers

-

Sterile syringes and gavage needles

Procedure:

-

Cell Culture: Culture human cancer cells under appropriate conditions to achieve logarithmic growth.

-

Tumor Cell Implantation:

-

Harvest and resuspend the cells in a sterile medium (e.g., PBS) at a concentration of 5-10 x 10^6 cells per 100 µL.

-

For some cell lines, mix the cell suspension 1:1 with Matrigel to enhance tumor take rate.

-

Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width) every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

-

Randomization and Dosing:

-

When the average tumor volume reaches the target size, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

Prepare a suspension of Selumetinib in the chosen vehicle at the desired concentration.

-

Administer Selumetinib or vehicle to the respective groups via oral gavage according to the specified dosage and schedule (e.g., 25 mg/kg, twice daily).

-

-

Data Collection and Analysis:

-

Continue to measure tumor volumes and body weights throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).

-

Analyze the data to determine the effect of Selumetinib on tumor growth.

-

Pharmacokinetic Study in Rats

This protocol outlines a general procedure for assessing the pharmacokinetic profile of Selumetinib in rats.

Materials:

-

Selumetinib (AZD6244)

-

Vehicle for administration

-

Male Sprague-Dawley rats (200-250 g)

-

Cannulated rats (for serial blood sampling) are recommended.

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

-

Dosing:

-

Fast the rats overnight before dosing.

-

Prepare the dosing formulation of Selumetinib.

-

Administer a single dose of Selumetinib via the desired route (e.g., oral gavage or intravenous injection).

-

-

Blood Sampling:

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

-

Process the blood samples by centrifugation to separate the plasma.

-

-

Sample Analysis:

-

Store the plasma samples at -80°C until analysis.

-

Quantify the concentration of Selumetinib in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

Use the plasma concentration-time data to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

-

Visualizations

Signaling Pathway

Caption: Simplified Ras-Raf-MEK-ERK signaling pathway and the inhibitory action of Selumetinib.

Experimental Workflow

Caption: Experimental workflow for an in vivo efficacy study using a xenograft mouse model.

In Vivo Applications of A-119637 in Rats: Information Not Available

Following a comprehensive search for "A-119637," it has been determined that there is no publicly available scientific literature or data regarding the in vivo applications of a compound designated as this compound in rats. The search did not yield any information on its mechanism of action, pharmacokinetic properties, or any experimental protocols related to its use in animal models.